1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea
CAS No.: 1448129-04-1
Cat. No.: VC4974087
Molecular Formula: C20H28N6O
Molecular Weight: 368.485
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448129-04-1 |
|---|---|
| Molecular Formula | C20H28N6O |
| Molecular Weight | 368.485 |
| IUPAC Name | 1-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-(2-ethylphenyl)urea |
| Standard InChI | InChI=1S/C20H28N6O/c1-5-16-8-6-7-9-17(16)23-20(27)24-18-14(2)21-19(22-15(18)3)26-12-10-25(4)11-13-26/h6-9H,5,10-13H2,1-4H3,(H2,23,24,27) |
| Standard InChI Key | CXWNBMCUXIYYNI-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)NC2=C(N=C(N=C2C)N3CCN(CC3)C)C |
Introduction
Structural Features
The compound 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(2-ethylphenyl)urea consists of the following key structural elements:
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Pyrimidine Core: The pyrimidine ring is substituted at positions 4 and 6 with methyl groups, and at position 2 with a 4-methylpiperazine group. Pyrimidine derivatives are known for their pharmacological importance.
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Urea Linkage: The urea functional group connects the pyrimidine moiety to a 2-ethylphenyl group. This linkage is crucial for hydrogen bonding interactions in biological systems.
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Substituents: The presence of methyl and ethyl groups enhances lipophilicity, which may improve membrane permeability.
Synthesis
While specific synthesis details for this compound are unavailable in the provided results, similar urea derivatives are typically synthesized through:
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Condensation Reactions: Reacting an isocyanate with an amine.
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Functional Group Modifications: Introducing substituents like methyl or ethyl groups via alkylation reactions.
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Intermediate Formation: Using pyrimidine precursors and coupling agents to link with aromatic or heterocyclic amines.
Medicinal Chemistry
Urea derivatives have been extensively studied for their biological activities:
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Anticancer Activity: Diaryl ureas are known to inhibit kinases such as VEGFR and BRAF, which are critical in cancer progression .
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Antimicrobial Properties: Pyrimidine-based compounds exhibit antibacterial and antifungal activities by targeting microbial enzymes or DNA synthesis .
Given its structural similarity to biologically active urea derivatives, this compound may exhibit similar pharmacological properties.
Enzyme Inhibition
The urea group can act as a hydrogen bond donor/acceptor, allowing it to interact with enzyme active sites. This makes such compounds potential candidates for enzyme inhibition studies.
Table: Comparison of Related Compounds
Analytical Techniques
To characterize compounds like this one, the following methods are typically used:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing proton and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups like ureas (characteristic C=O stretching around 1650 cm⁻¹).
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X-ray Crystallography: To elucidate the three-dimensional molecular structure.
Limitations
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Lack of direct experimental data or biological activity reports for this specific compound.
Future Directions
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Biological Evaluation: Screening for anticancer, antimicrobial, or enzyme inhibition activity.
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Structure–Activity Relationship (SAR) Studies: Modifying substituents to optimize pharmacological properties.
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Molecular Docking: Predicting interactions with biological targets using computational tools.
This compound represents a promising scaffold for further exploration in medicinal chemistry due to its structural features and potential biological activities inferred from related compounds.
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